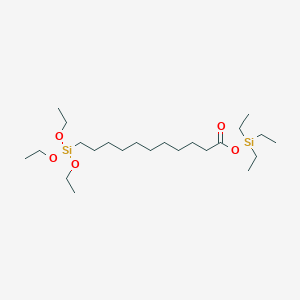
Triethylsilyl 11-(triethoxysilyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylsilyl 11-(triethoxysilyl)undecanoate is a chemical compound with the molecular formula C17H36O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to enhance adhesion and durability in coatings, inks, and adhesives .
Preparation Methods
The synthesis of Triethylsilyl 11-(triethoxysilyl)undecanoate involves several steps. One common method includes the hydrosilylation of ethyl 10-undecenoate, followed by the modification of the resulting product through a condensation reaction . The reaction conditions typically involve the use of a catalyst, such as platinum or rhodium, and are carried out under an inert atmosphere to prevent unwanted side reactions. The final product is obtained after purification through techniques like rotary evaporation .
Chemical Reactions Analysis
Triethylsilyl 11-(triethoxysilyl)undecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Triethylsilyl 11-(triethoxysilyl)undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: This compound is utilized in the modification of biomolecules to enhance their stability and functionality.
Mechanism of Action
The mechanism by which Triethylsilyl 11-(triethoxysilyl)undecanoate exerts its effects involves the interaction of its triethoxysilyl groups with various substrates. These interactions lead to the formation of strong covalent bonds, enhancing the adhesion and stability of the resulting materials. The molecular targets and pathways involved in these interactions are primarily related to the silicon-oxygen bonds formed during the reaction .
Comparison with Similar Compounds
Triethylsilyl 11-(triethoxysilyl)undecanoate can be compared with other similar compounds, such as:
11-(Triethoxysilyl)undecanal: This compound has similar properties but differs in its specific functional groups and applications.
Ethyl 11-(triethoxysilyl)undecanoate: Another related compound with distinct uses in various industrial applications.
The uniqueness of this compound lies in its ability to provide superior adhesion and durability, making it a valuable component in high-performance materials .
Properties
CAS No. |
194343-84-5 |
|---|---|
Molecular Formula |
C23H50O5Si2 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
triethylsilyl 11-triethoxysilylundecanoate |
InChI |
InChI=1S/C23H50O5Si2/c1-7-25-30(26-8-2,27-9-3)22-20-18-16-14-13-15-17-19-21-23(24)28-29(10-4,11-5)12-6/h7-22H2,1-6H3 |
InChI Key |
KAZYHJMHTVGBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)O[Si](CC)(CC)CC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


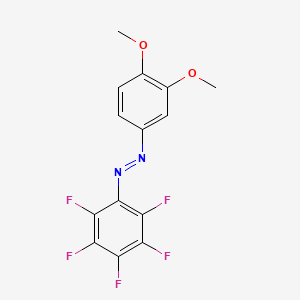
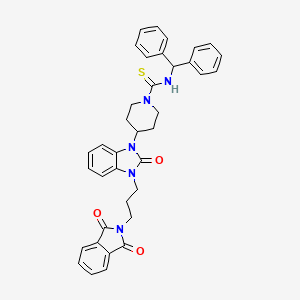
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
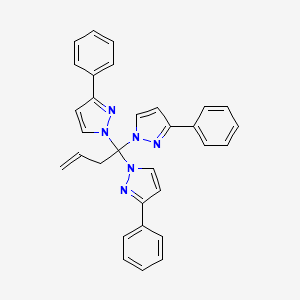
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)


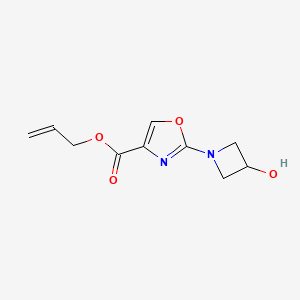


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
